2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
Overview
Description
2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a chemical compound with the molecular formula C16H12O5 and a molecular weight of 284.27 g/mol . This compound is known for its unique structure, which includes a benzo[c]chromene moiety linked to a propanoic acid group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit phosphodiesterase 2 (pde2) . PDE2 is an enzyme that breaks down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in signal transduction pathways.
Mode of Action
If it acts similarly to other pde2 inhibitors, it would prevent the breakdown of camp and cgmp, thereby enhancing their signaling pathways .
Biochemical Pathways
If it acts as a PDE2 inhibitor, it could potentially affect pathways involving cAMP and cGMP. These cyclic nucleotides are involved in a variety of cellular processes, including cell growth and differentiation, immune response, and neurotransmission .
Result of Action
If it acts as a pde2 inhibitor, it could potentially enhance the effects of camp and cgmp signaling, leading to various cellular responses depending on the cell type and the specific pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid typically involves the reaction of 6-oxo-6H-benzo[c]chromene with propanoic acid derivatives under specific conditions. One common method involves the use of O-benzylated phenols through a C-H sulfenylation/radical cyclization sequence . This process starts with the formation of an aryl radical, which then undergoes cyclization and subsequent ring expansion to yield the desired tricyclic system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate
- (4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetamide
Uniqueness
2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is unique due to its specific structure and the presence of both a benzo[c]chromene moiety and a propanoic acid group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
IUPAC Name |
2-(6-oxobenzo[c]chromen-3-yl)oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-9(15(17)18)20-10-6-7-12-11-4-2-3-5-13(11)16(19)21-14(12)8-10/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXAMSOIQRTWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378160 | |
Record name | BAS 00872371 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303016-29-7 | |
Record name | BAS 00872371 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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